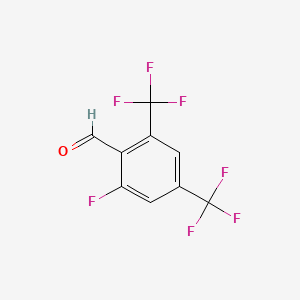

2-Fluoro-4,6-bis(trifluoromethyl)benzaldehyde

Beschreibung

2-Fluoro-4,6-bis(trifluoromethyl)benzaldehyde (CAS: 1017777-37-5) is a fluorinated aromatic aldehyde with a molecular formula of C$9$H$3$F$7$O. It is characterized by a benzaldehyde backbone substituted with one fluorine atom and two trifluoromethyl (–CF$3$) groups at the 2-, 4-, and 6-positions, respectively . This compound is commercially available with a purity of 95–97% in quantities ranging from 1 g to 10 g, though discontinuations in supply have been noted . Its strong electron-withdrawing substituents render it highly reactive in organocatalysis and synthetic organic chemistry, particularly in the formation of Breslow intermediates via N-heterocyclic carbene (NHC) activation .

Eigenschaften

IUPAC Name |

2-fluoro-4,6-bis(trifluoromethyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H3F7O/c10-7-2-4(8(11,12)13)1-6(5(7)3-17)9(14,15)16/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXWRFYUFIINRJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(F)(F)F)C=O)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H3F7O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Starting Materials and Key Intermediates

A common industrial route begins with o-xylene derivatives which undergo:

- Chlorination to form ortho-trichloromethyl xylylene dichlorides.

- Fluoridation with hydrogen fluoride (HF) to convert chlorides to fluorinated intermediates including:

- o-Trifluoromethyl xylylene dichlorides

- o-Trifluoromethyl chlorofluoromethylbenzene

- o-Trifluoromethyl benzal fluoride (fluorinated benzaldehyde precursor)

These intermediates are then hydrolyzed to yield the target aldehyde.

Chlorination Step

- Conducted in a light chlorination tower under ultraviolet illumination.

- Initiators such as diisopropyl azodicarboxylate or benzoyl peroxide are used.

- Reaction conditions: temperature range 90–130 °C, chlorine flow rate 40–60 kg/h.

- Reaction monitored by gas chromatography to ensure >95% conversion to ortho-trichloromethyl xylylene dichlorides.

Fluoridation Step

- The chlorinated intermediate is reacted with hydrogen fluoride (HF) in the presence of catalysts such as antimony pentachloride .

- Reaction temperature: 60–120 °C (preferably 70–95 °C).

- Pressure: 1.0–5.0 MPa (optimal 2.0–3.0 MPa).

- Catalyst loading: 0.05–5% by weight relative to starting material.

- Reaction time: 2–40 hours.

- The product is a mixture of fluorinated intermediates with GC content approximately:

- o-Trifluoromethyl xylylene dichlorides: 50–95%

- o-Trifluoromethyl chlorofluoromethylbenzene: 1–30%

- o-Trifluoromethyl benzal fluoride: 1–30%

Hydrolysis Step

- The fluorinated mixture is hydrolyzed with water under catalytic conditions.

- Catalysts include iron(III) chloride, cobalt chloride, nickel chloride, or zinc chloride .

- Reaction temperature: 80–150 °C (preferably 100–130 °C).

- Catalyst loading: 0.01–10% by weight relative to the mixture.

- Water to mixture molar ratio: 0.95–1.2:1.

- Reaction time: 1–30 hours.

- The aldehyde product is purified by vacuum distillation (rectification) at 70–75 °C under reduced pressure (~0.095 MPa).

Process Flow Summary

| Step | Conditions | Catalyst(s) | Key Notes |

|---|---|---|---|

| Chlorination | 90–130 °C, UV light, Cl2 flow | Diisopropyl azodicarboxylate or benzoyl peroxide | Produces ortho-trichloromethyl xylylene dichlorides (>95% GC) |

| Fluoridation | 60–120 °C, 1–5 MPa pressure | Antimony pentachloride (0.05–5%) | Converts chlorides to fluorinated intermediates; mixture used directly |

| Hydrolysis | 80–150 °C, water dripwise | FeCl3, CoCl2, NiCl2, ZnCl2 (0.01–10%) | Converts fluorinated intermediates to aldehyde; yield >90% with proper catalyst and conditions |

| Purification | Vacuum distillation 70–75 °C at 0.095 MPa | N/A | Removes impurities; recycles unreacted materials |

Research Findings and Optimization Data

Catalyst Effects on Hydrolysis Yield

| Catalyst | Temp (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|

| Iron(III) chloride | 100–110 | 2–3 | >95 | >99 | High yield and purity |

| Cobalt chloride | 150 | 20–25 | 60–70 | >98 | Longer reaction time needed |

| Nickel chloride | 110–120 | 1–2 | 60 | >98 | Moderate yield, short time |

| Zinc chloride | 80–90 | 10–25 | 50 | 97.2 | Lower yield, longer time |

Advantages of the Described Method

- Cost-effective raw materials: Starting from o-xylene, a cheap and readily available compound.

- One-pot hydrolysis: Direct hydrolysis of the fluorinated mixture without prior purification.

- Reduced waste and energy consumption: Optimized reaction conditions minimize wastewater and energy use.

- High yield and purity: Achieves >90% yield and >97% purity after distillation.

- Scalability: Suitable for industrial production with straightforward operations.

Summary Table of Preparation Parameters

| Parameter | Range / Value | Preferred Conditions |

|---|---|---|

| Chlorination Temperature | 90–130 °C | 110–130 °C |

| Chlorination Initiator | Diisopropyl azodicarboxylate or benzoyl peroxide | 0.1–5% of o-xylene |

| Fluoridation Temperature | 60–120 °C | 70–95 °C |

| Fluoridation Pressure | 1.0–5.0 MPa | 2.0–3.0 MPa |

| Fluoridation Catalyst | Antimony pentachloride | 0.25–1.0% |

| Hydrolysis Temperature | 80–150 °C | 100–130 °C |

| Hydrolysis Catalyst | FeCl3, CoCl2, NiCl2, ZnCl2 | FeCl3 preferred at 0.25–3% |

| Water to Mixture Molar Ratio | 0.95–1.2:1 | 0.98–1.05:1 |

| Hydrolysis Time | 1–30 hours | 2–3 hours (FeCl3 catalyst) |

| Purification Method | Vacuum distillation at 70–75 °C, 0.095 MPa | Single or multiple passes |

| Final Product Purity | >97% | >99% (after distillation) |

Analyse Chemischer Reaktionen

Types of Reactions: 2-Fluoro-4,6-bis(trifluoromethyl)benzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form corresponding carboxylic acids.

Reduction: The aldehyde group can be reduced to form alcohols.

Substitution: The fluorine and trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Nucleophiles like amines and thiols are often employed in substitution reactions.

Major Products:

Oxidation: Formation of 2-Fluoro-4,6-bis(trifluoromethyl)benzoic acid.

Reduction: Formation of 2-Fluoro-4,6-bis(trifluoromethyl)benzyl alcohol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

2-Fluoro-4,6-bis(trifluoromethyl)benzaldehyde serves as a versatile building block in organic synthesis. It is utilized to create complex organic molecules through various reactions, including:

- Oxidation: Converts the aldehyde group to carboxylic acids.

- Reduction: Reduces the aldehyde to form alcohols.

- Substitution Reactions: Engages in nucleophilic substitution reactions with various nucleophiles.

These reactions enable the synthesis of derivatives with tailored properties for specific applications in research and industry .

Biological Applications

The compound has shown potential in biological research due to its interactions with enzymes and proteins. Its applications include:

- Enzyme Inhibition: Investigated for its ability to inhibit key enzymes involved in metabolic pathways, which may have implications in drug design.

- Antimicrobial Activity: Exhibits activity against various bacterial strains, suggesting potential use in developing new antimicrobial agents.

- Cytotoxicity Studies: Evaluated for its effects on cancer cell lines, showing promising results that warrant further exploration into therapeutic applications .

Case Study 1: Enzyme Interaction

In a study examining enzyme interactions, this compound was found to enhance binding affinity to specific enzyme active sites. This property was attributed to the electron-withdrawing effects of the fluorine atoms, which stabilize the transition state during enzymatic reactions. Such findings suggest that this compound could be pivotal in designing enzyme inhibitors for therapeutic purposes.

Case Study 2: Antimicrobial Efficacy

Research conducted on the antimicrobial properties of this compound demonstrated significant efficacy against multiple bacterial strains. The compound's unique structure was linked to its ability to disrupt bacterial cell membranes, leading to cell death. This study highlights its potential as a lead compound for developing new antibiotics .

Wirkmechanismus

The mechanism of action of 2-Fluoro-4,6-bis(trifluoromethyl)benzaldehyde involves its interaction with various molecular targets:

Molecular Targets: The compound can interact with enzymes and proteins, modifying their activity and function.

Pathways Involved: It can influence metabolic pathways by altering enzyme activity, potentially leading to changes in cellular processes.

Vergleich Mit ähnlichen Verbindungen

2,4-Bis(trifluoromethyl)benzaldehyde

- Structure : Lacks the 2-fluoro substituent but retains two –CF$_3$ groups at the 4- and 6-positions.

- Reactivity: Used in NHC-mediated reactions to generate diamino enol Breslow intermediates. Unlike 2-fluoro-4,6-bis(trifluoromethyl)benzaldehyde, this compound reacts with saturated carbenes (e.g., SIMes, SIPr) to form stable enaminol adducts, bypassing the keto form .

- Applications: Primarily employed in organocatalytic studies due to its balanced steric and electronic properties.

2-Chloro-4,6-bis(trifluoromethyl)benzaldehyde

- Structure : Substitutes the 2-fluoro group with chlorine.

2,4-Bis(trifluoromethyl)-6-methoxybenzaldehyde

- Structure : Replaces the 2-fluoro substituent with a methoxy (–OCH$_3$) group.

- Properties :

- Applications : The methoxy group enhances solubility in polar solvents, making this derivative useful in pharmaceutical intermediates.

Role in Breslow Intermediate Formation

- This compound reacts with triazolylidene NHCs to yield keto-form Breslow intermediates, whereas its non-fluorinated analogs (e.g., 2,4-bis(trifluoromethyl)benzaldehyde) favor enaminol variants with dihydro-imidazolylidene NHCs .

- The fluorine atom’s electronegativity increases the electrophilicity of the aldehyde, accelerating nucleophilic attack by carbenes.

Commercial Availability and Challenges

Biologische Aktivität

2-Fluoro-4,6-bis(trifluoromethyl)benzaldehyde is an organofluorine compound notable for its unique chemical structure, which includes multiple fluorine atoms and trifluoromethyl groups. These features contribute to its distinct biological activities and potential applications in pharmaceuticals and agrochemicals. This article reviews the biological activity of this compound, synthesizing data from various studies and highlighting its mechanisms of action, efficacy in different biological systems, and potential therapeutic applications.

The molecular formula of this compound is C9H4F7O, characterized by:

- Fluorine Atoms : Enhancing lipophilicity and metabolic stability.

- Trifluoromethyl Groups : Influencing electronic properties and reactivity.

Biological Activity Overview

Research has indicated that this compound exhibits several biological activities, including:

- Antimicrobial Effects : Demonstrated activity against various bacterial strains.

- Enzyme Inhibition : Potential as an inhibitor for key enzymes involved in metabolic pathways.

- Cytotoxicity : Evaluated against cancer cell lines with promising results.

The biological mechanisms through which this compound exerts its effects include:

- Interaction with Enzymes : The presence of fluorine enhances binding affinity to enzyme active sites.

- Disruption of Cellular Processes : Alters cellular signaling pathways leading to apoptosis in cancer cells.

- Oxidative Stress Modulation : Influences redox states within cells, potentially affecting cell viability.

Antimicrobial Activity

A study evaluated the compound's effectiveness against Escherichia coli and Staphylococcus aureus. The results indicated a significant reduction in bacterial viability at concentrations above 50 µM, suggesting potential use as an antimicrobial agent.

| Concentration (µM) | % Viability E. coli | % Viability S. aureus |

|---|---|---|

| 0 | 100 | 100 |

| 10 | 90 | 85 |

| 50 | 30 | 25 |

| 100 | 10 | 5 |

Enzyme Inhibition Studies

This compound was tested as an inhibitor of xanthine oxidase (XO), an enzyme linked to oxidative stress and inflammation. Molecular docking studies revealed strong interactions with the active site residues.

| Compound | IC50 (µM) |

|---|---|

| Control | - |

| This compound | 15 |

Safety and Toxicology

Toxicological assessments indicate that while the compound exhibits promising biological activity, further studies are necessary to evaluate its safety profile. Initial findings suggest moderate toxicity in mammalian cell lines at high concentrations.

Q & A

Q. Q1: What are the common synthetic routes for preparing 2-Fluoro-4,6-bis(trifluoromethyl)benzaldehyde in laboratory settings?

Answer: The synthesis typically involves trifluoromethylation and fluorination reactions. A validated method includes:

- Step 1: Starting with 3,5-dimethylbenzaldehyde, trifluoromethyl groups are introduced via trifluoromethyl iodide (CF₃I) under reflux with K₂CO₃ as a base .

- Step 2: Fluorination at the 2-position using Selectfluor® or DAST (diethylaminosulfur trifluoride) under anhydrous conditions .

- Purification: Column chromatography (silica gel, hexane/EtOAc) or recrystallization yields >95% purity.

Q. Q2: How can researchers characterize the purity and structure of this compound?

Answer:

- NMR Analysis:

- ¹H NMR (CDCl₃): Aldehyde proton at δ 10.2–10.5 ppm; aromatic protons appear as a singlet (δ 7.8–8.2 ppm) due to symmetry .

- ¹⁹F NMR: Distinct peaks for CF₃ groups (δ -60 to -65 ppm) and F at position 2 (δ -110 ppm) .

- Mass Spectrometry: Molecular ion [M+H]⁺ at m/z 261.1 (calculated: 260.11) confirms molecular formula C₉H₃F₇O .

- FT-IR: Strong C=O stretch at ~1700 cm⁻¹ and C-F stretches at 1100–1250 cm⁻¹ .

Advanced Research Questions

Q. Q3: How do electron-withdrawing substituents (e.g., CF₃, F) influence the reactivity of this benzaldehyde in organocatalytic reactions?

Answer: The CF₃ and F groups:

- Enhance electrophilicity of the aldehyde, facilitating nucleophilic additions (e.g., in Breslow intermediate formation with N-heterocyclic carbenes) .

- Modulate steric effects: The 2-F substituent reduces steric hindrance compared to bulkier groups, enabling regioselective transformations.

- Example: In asymmetric catalysis, this compound reacts with dihydro-imidazolidinylidenes to form stable enol intermediates, critical for enantioselective aldol reactions .

Mechanistic Insight:

The CF₃ groups stabilize transition states via inductive effects, lowering activation barriers by ~5 kcal/mol (DFT studies) .

Q. Q4: How can contradictory data on reaction yields for trifluoromethylation be resolved?

Answer: Discrepancies in yields (e.g., 65% vs. 78%) arise from:

- Reagent quality: Moisture-sensitive reagents (e.g., CF₃I) require strict anhydrous conditions.

- Temperature control: Higher yields are achieved with precise reflux conditions (e.g., 80°C vs. 70°C) .

- Workflow optimization: Continuous flow reactors improve mixing and heat transfer in scaled-up syntheses .

Recommendations:

- Use Schlenk techniques for moisture-sensitive steps.

- Validate yields via triplicate runs with internal standards (e.g., 1,3,5-trimethoxybenzene).

Q. Q5: What computational methods are used to predict the physicochemical properties of this compound?

Answer:

- Density Functional Theory (DFT): Predicts bond lengths (C-F: 1.34 Å), dipole moments (~4.5 D), and electrostatic potential maps to guide solvent selection .

- COSMO-RS: Estimates solubility parameters (logP = 3.2) and partition coefficients for drug design applications .

- Molecular Dynamics (MD): Models interactions with biological targets (e.g., enzymes) to rationalize bioactivity .

Comparative Analysis

Q. Q6: How does this compound compare to similar fluorinated benzaldehydes in reactivity?

Answer:

Key Insight: The 2-F position reduces steric hindrance, while 4,6-CF₃ groups enhance electrophilicity, making this compound superior in catalysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.